ETHYL 3-IODO-4-[(4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE
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Overview
Description
ETHYL 3-IODO-4-[(4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE is a complex organic compound that features a thiazolidine ring, an iodine atom, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-IODO-4-[(4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE typically involves multiple steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound in the presence of sulfur to form the thiazolidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-IODO-4-[(4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 3-IODO-4-[(4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial and fungal infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of thiazolidine derivatives, which have shown anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ETHYL 3-IODO-4-[(4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.
Pathway Modulation: The compound can influence signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-IODO-4-[(4-OXO-1,3-THIAZOLIDIN-2-YLIDEN)AMINO]BENZOATE: A closely related compound with a similar structure but different biological activity.
ETHYL 3-BROMO-4-[(4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE: Substitution of iodine with bromine alters the compound’s reactivity and biological properties.
Uniqueness
ETHYL 3-IODO-4-[(4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. The thiazolidine ring also contributes to its diverse biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 3-iodo-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O3S/c1-2-18-11(17)7-3-4-9(8(13)5-7)14-12-15-10(16)6-19-12/h3-5H,2,6H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLUHBFYTYXORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N=C2NC(=O)CS2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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